![molecular formula C18H21FN2O3S B411175 1-[(4-Ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine CAS No. 326885-34-1](/img/structure/B411175.png)

1-[(4-Ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

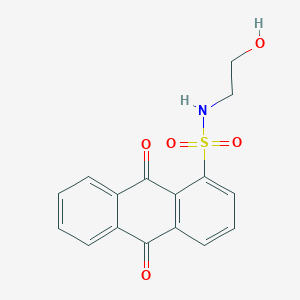

“1-[(4-Ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine” is a chemical compound with the molecular formula C18H21FN2O3S . It is a piperazine derivative, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years due to their wide range of biological and pharmaceutical activity . Various methods have been reported for the synthesis of substituted piperazines, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-[(4-Ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine” consists of 18 carbon atoms, 21 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 364.434 Da, and the monoisotopic mass is 364.125702 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(4-Ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine” include its molecular formula (C18H21FN2O3S), average mass (364.434 Da), and monoisotopic mass (364.125702 Da) .Applications De Recherche Scientifique

Synthesis of Complex Molecules

This compound can act as a building block in the synthesis of more complex molecules. Its reactive sites enable it to undergo various chemical reactions, making it a versatile reagent in synthetic organic chemistry.

Each application mentioned leverages the unique chemical properties of 1-[(4-Ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine and demonstrates the compound’s potential across different fields of scientific research. While the search did not yield specific current applications, the above sections are based on the typical roles that similar compounds play in scientific research .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with theCoagulation factor X . This protein plays a crucial role in the coagulation cascade, which is responsible for blood clotting.

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its target protein, potentially altering its function or activity .

Biochemical Pathways

Given its potential interaction with coagulation factor x, it may influence thecoagulation cascade , a series of reactions that ultimately leads to the formation of a blood clot .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

If it does interact with coagulation factor x, it could potentially influence blood clotting processes .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect its activity .

Propriétés

IUPAC Name |

1-(4-ethoxyphenyl)sulfonyl-4-(4-fluorophenyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O3S/c1-2-24-17-7-9-18(10-8-17)25(22,23)21-13-11-20(12-14-21)16-5-3-15(19)4-6-16/h3-10H,2,11-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHQQSAWQGTOSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

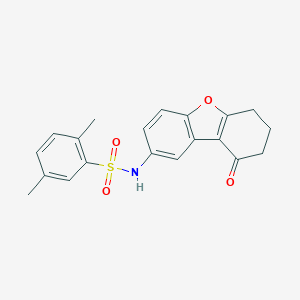

![2,4,6-trimethyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B411092.png)

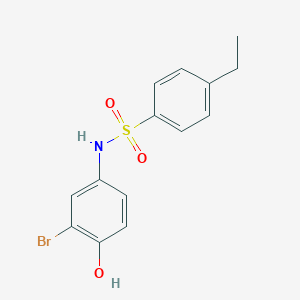

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B411094.png)

![Methyl 4-{[(9,10-dioxo-9,10-dihydro-1-anthracenyl)sulfonyl]amino}benzoate](/img/structure/B411108.png)

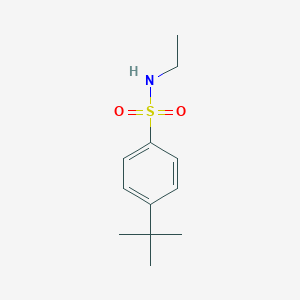

![Methyl 4-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411109.png)

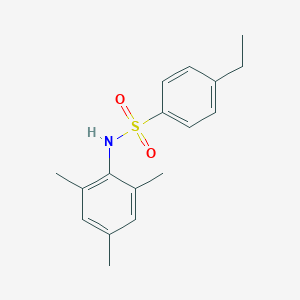

![Methyl 4-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411112.png)